molecular formula C13H7ClN2O2S B11839847 5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole

5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole

Cat. No.: B11839847
M. Wt: 290.73 g/mol
InChI Key: OSFIQYPJIDVQFK-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science . The compound features a benzothiazole ring substituted with a chlorine atom at the 5-position and a nitrophenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with 3-nitrobenzoyl chloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions in a suitable solvent like dichloromethane or toluene.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole is unique due to the presence of both a chlorine atom and a nitrophenyl group, which confer distinct chemical and biological properties. This combination of substituents enhances its potential as a versatile scaffold for the development of new compounds with improved efficacy and selectivity .

Properties

Molecular Formula

C13H7ClN2O2S

Molecular Weight

290.73 g/mol

IUPAC Name

5-chloro-2-(3-nitrophenyl)-1,3-benzothiazole

InChI

InChI=1S/C13H7ClN2O2S/c14-9-4-5-12-11(7-9)15-13(19-12)8-2-1-3-10(6-8)16(17)18/h1-7H

InChI Key

OSFIQYPJIDVQFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC3=C(S2)C=CC(=C3)Cl

Origin of Product

United States

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